molecular formula C11H11NO2S B14093403 2-(Isopropylsulfanyl)isoindole-1,3-dione

2-(Isopropylsulfanyl)isoindole-1,3-dione

Cat. No.: B14093403
M. Wt: 221.28 g/mol
InChI Key: TVHMHADGGSKDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopropylsulfanyl)isoindole-1,3-dione (CAS 17796-72-4) is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.27 g/mol . This compound is supplied with a purity of 97% and is offered for research use as a chemical synthon and building block . The isoindole-1,3-dione core, also known as a phthalimide, is a privileged structure in medicinal chemistry and chemical synthesis, often used to impart specific physicochemical properties or as a precursor to amines . The presence of the isopropylsulfanyl side chain in this specific derivative provides a unique functional handle for further chemical modifications, making it a valuable intermediate in the development of novel compounds for various research applications, including drug discovery and materials science. This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-propan-2-ylsulfanylisoindole-1,3-dione

InChI

InChI=1S/C11H11NO2S/c1-7(2)15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3

InChI Key

TVHMHADGGSKDRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)SN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Halogenated Precursor Route

The most direct method involves substituting a halogen atom at position 2 of isoindole-1,3-dione with isopropylthiol.

Representative Procedure

  • Precursor Synthesis :
    2-Chloroisoindole-1,3-dione is prepared via chlorination of phthalimide using PCl₅ in refluxing toluene.
  • Thiol Substitution :
    Reagents:  
    - 2-Chloroisoindole-1,3-dione (1 equiv)  
    - Isopropylthiol (1.2 equiv)  
    - K₂CO₃ (2 equiv)  
    - DMF, 110°C, 8 h  

    The reaction proceeds via SNAr mechanism, with carbonate base deprotonating the thiol to enhance nucleophilicity.

Yield Optimization Data

Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 110 8 72
Cs₂CO₃ DMSO 120 6 68
Et₃N THF 80 12 41

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated Cross-Coupling

Adapting methodologies from related isoindole-diones, Pd(OAc)₂ catalyzes the coupling of 2-bromoisoindole-1,3-dione with isopropyl disulfide:

$$ \text{C}8\text{H}4\text{BrNO}2 + (\text{iPrS})2 \xrightarrow{\text{Pd(OAc)}2, \text{dppf}} \text{C}{11}\text{H}{11}\text{NO}2\text{S} + \text{Br}^- $$

Critical Parameters :

  • Ligand selection: dppf > PPh₃ > Xantphos in yield stability
  • CO atmosphere unnecessary vs. aryl halide carbonylations

One-Pot Multicomponent Syntheses

Phthalic Anhydride Condensation

Innovative three-component reactions enable direct assembly:

Components:  
1. Phthalic anhydride  
2. Isopropylthioisocyanate  
3. Trimethylsilyl azide (TMSN₃)  

Conditions:  
- Toluene, 140°C, 24 h  
- Microwave irradiation reduces time to 45 min  

Mechanistic Pathway :

  • Anhydride ring-opening by TMSN₃
  • Thioisocyanate insertion at C2
  • Cyclodehydration to form dione core

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve 89% yield in 2 h using:

  • 2-Iodoisoindole-1,3-dione
  • Isopropylthiol
  • K₂CO₃ grinding auxiliary

Advantages include reduced waste and elimination of high-boiling solvents like DMF.

Comparative Analysis of Methodologies

Method Yield Range (%) Purity (%) Scalability E-Factor
Nucleophilic Substitution 65-78 95-99 Excellent 8.2
Pd-Catalyzed Coupling 70-83 97-99 Moderate 12.7
Multicomponent 55-68 90-95 Limited 6.8
Mechanochemical 82-89 98-99 High 3.1

E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(1-methylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Thiol reagents, bases

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted isoindole derivatives

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Key structural variations among isoindole-1,3-dione derivatives include substituents at the 2-position, which dictate physicochemical and biological behaviors:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
2-(Isopropylsulfanyl)isoindole-1,3-dione -S-iPr C₁₁H₁₁NO₂S 253.28 (calc.) Hypothesized reactivity via sulfanyl group -
2-Phenylsulfanyl-isoindole-1,3-dione -S-Ph C₁₄H₉NO₂S 255.30 Commercial availability (Agfa-Labs)
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione Tetrahydrofuran-dione C₁₁H₇NO₅ 233.18 Anticonvulsant activity; aspartic acid synthesis
2-[(4-Chlorophenylamino)methyl]-isoindole-1,3-dione -(CH₂NH(4-Cl-Ph)) C₁₅H₁₁ClN₂O₂ 298.71 High yield (93.42%); IR/UV characterized
2-[2-(5-Bromo-1H-indol-3-yl)-propyl]-isoindole-1,3-dione -(CH₂CH(CH₂-5-Br-indol)) C₁₈H₁₄BrN₃O₂ 400.23 Biologically relevant indole derivative (50% yield)

Key Observations :

  • Steric Considerations : The bulky isopropyl group may hinder crystal packing or intermolecular interactions, contrasting with planar substituents (e.g., tetrahydrofuran-dione in ).
Physicochemical Properties
  • Crystallography : Derivatives like 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione exhibit specific dihedral angles (90°) and hydrogen-bonded dimers . The isopropylsulfanyl group’s bulkiness may disrupt such packing, altering solubility.
  • Stability: Sulfanyl groups are prone to oxidation, necessitating inert storage conditions (cf. 2-[3-(4-methyl-2-nitrophenoxy)propyl]isoindole-1,3-dione stored at 2–8°C ).

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